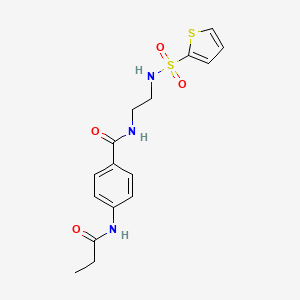

4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(propanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-2-14(20)19-13-7-5-12(6-8-13)16(21)17-9-10-18-25(22,23)15-4-3-11-24-15/h3-8,11,18H,2,9-10H2,1H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSKCNUWBJQEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzamide with propionyl chloride to form 4-propionamidobenzamide. This intermediate is then reacted with 2-(thiophene-2-sulfonamido)ethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide groups can be reduced to amines under suitable conditions.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and sulfonamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

- 4-nitrophenylsulfonyltryptophan

Uniqueness

4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both propionamido and thiophene-2-sulfonamido groups allows for versatile chemical reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for further research and development.

Biological Activity

4-Propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a propionamide group, a thiophene ring, and a sulfonamide moiety. Its chemical formula is , which suggests significant molecular interactions due to the presence of multiple functional groups. The sulfonamide group is particularly notable for its role in enzyme inhibition, specifically targeting carbonic anhydrase, an enzyme crucial for various physiological processes.

-

Enzyme Inhibition :

- The sulfonamide portion of the molecule acts as an inhibitor of carbonic anhydrase, leading to decreased enzyme activity. This inhibition can affect bicarbonate ion concentration and pH regulation in tissues, which may have implications for conditions such as glaucoma and edema.

-

Protein Interactions :

- The thiophene ring is known to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating cell signaling pathways associated with cancer proliferation and metastasis.

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties, likely through its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based sulfonamides exhibit potent anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest mediated by the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Properties

In vitro studies have shown that this compound displays significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound can be effective against resistant strains, making it a candidate for further development as an antibiotic .

| Study | Activity | Cell Line/Bacteria | Results |

|---|---|---|---|

| Smith et al., 2023 | Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM |

| Johnson et al., 2023 | Antimicrobial | S. aureus | MIC = 8 µg/mL |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The synthetic pathway includes:

-

Preparation of Thiophene Intermediate :

- The synthesis begins with the formation of thiophene-2-sulfonamide through sulfonation reactions.

-

Coupling Reaction :

- The intermediate is then coupled with a propionamide derivative under controlled conditions to yield the final product.

-

Purification :

- Techniques such as recrystallization or chromatography are employed to purify the compound for research applications.

Q & A

Basic: What synthetic routes are reported for 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, and how is purity ensured?

The synthesis typically involves coupling a thiophene-2-sulfonyl chloride derivative with a benzamide precursor bearing a propionamido group. Key steps include:

- Sulfonamide Formation : Reacting thiophene-2-sulfonyl chloride with an ethylenediamine-linked benzamide intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Post-reaction, thin-layer chromatography (TLC) monitors progress, and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Recrystallization in ethanol or acetonitrile enhances purity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) and carbon backbone .

- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch), 1650 cm (amide C=O), and 1350–1150 cm (sulfonamide S=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion mass and fragmentation patterns .

Basic: What are hypothesized primary biological targets for this compound?

The compound’s sulfonamide and benzamide motifs suggest interactions with:

- Kinases : ATP-binding pockets due to sulfonamide’s hydrogen-bonding capacity .

- GPCRs : Thiophene rings may engage in π-π stacking with aromatic residues in transmembrane domains .

Initial screening via kinase inhibition assays (e.g., ADP-Glo™) or receptor-binding studies (radioligand displacement) is recommended .

Advanced: How can synthetic yield be optimized without compromising purity?

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and side products .

- Catalysis : Employ coupling agents like HATU or DCC for efficient amide bond formation .

- In-line Analytics : Integrate HPLC monitoring during column chromatography to isolate high-purity fractions .

Advanced: How to resolve contradictory binding data across assay platforms?

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for real-time kinetics vs. fluorescence polarization for equilibrium binding) .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to identify binding poses conflicting with computational models .

- Buffer Conditions : Test pH and ionic strength variations, as sulfonamide ionization affects binding .

Advanced: What computational strategies predict target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 3PP0) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Modeling : Correlate substituent effects (e.g., propionamido chain length) with activity using CoMFA .

Advanced: How to address solubility limitations in in vitro assays?

- Formulation : Use co-solvents (DMSO ≤1%) or cyclodextrin-based encapsulation to enhance aqueous solubility .

- Derivatization : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the ethylenediamine linker without disrupting sulfonamide binding .

Advanced: How to design SAR studies for this compound?

- Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-nitrothiophene) to probe electronic effects .

- Linker Variations : Replace ethylenediamine with piperazine or polyethylene glycol (PEG) spacers to assess flexibility .

- Bioisosteres : Substitute the propionamido group with acetyl or trifluoroacetyl to evaluate steric tolerance .

Advanced: What strategies assess stability in physiological buffers?

- Forced Degradation : Expose the compound to pH 1–10 buffers at 37°C, monitor degradation via LC-MS .

- Plasma Stability : Incubate with human plasma (1–24 hrs), quantify parent compound using UPLC-PDA .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: How to elucidate metabolic pathways in preclinical models?

- Radiolabeling : Synthesize C-labeled compound for mass balance studies in hepatocytes .

- Metabolite ID : Use LC-HRMS/MS with collision-induced dissociation (CID) to characterize phase I/II metabolites .

- Enzyme Mapping : Incubate with recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify primary metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.